molecular formula C10H15NO4S2 B12165822 6-(Thiophene-2-sulfonylamino)-hexanoic acid

6-(Thiophene-2-sulfonylamino)-hexanoic acid

Cat. No.: B12165822
M. Wt: 277.4 g/mol
InChI Key: ZFFRCIYEOHXRIZ-UHFFFAOYSA-N
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Description

6-(Thiophene-2-sulfonylamino)-hexanoic acid is a compound that features a thiophene ring substituted with a sulfonylamino group at the 2-position, and a hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of chlorosulfonic acid in the presence of phosphorus pentachloride (PCl5) to sulfonate thiophene . The resulting sulfonyl chloride can then be reacted with hexanoic acid under basic conditions to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of catalysts and solvents that are more environmentally friendly and cost-effective is often considered.

Chemical Reactions Analysis

Types of Reactions: 6-(Thiophene-2-sulfonylamino)-hexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-(Thiophene-2-sulfonylamino)-hexanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Thiophene-2-sulfonylamino)-hexanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of key enzymes. Its anticancer properties could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

    Thiophene-2-sulfonamide: Similar structure but lacks the hexanoic acid chain.

    Thiophene-3-sulfonamide: Similar structure but with the sulfonylamino group at the 3-position.

    Hexanoic acid derivatives: Compounds with similar aliphatic chains but different aromatic or heterocyclic groups.

Uniqueness: 6-(Thiophene-2-sulfonylamino)-hexanoic acid is unique due to the combination of the thiophene ring and the hexanoic acid chain, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a versatile compound in various fields .

Properties

Molecular Formula

C10H15NO4S2

Molecular Weight

277.4 g/mol

IUPAC Name

6-(thiophen-2-ylsulfonylamino)hexanoic acid

InChI

InChI=1S/C10H15NO4S2/c12-9(13)5-2-1-3-7-11-17(14,15)10-6-4-8-16-10/h4,6,8,11H,1-3,5,7H2,(H,12,13)

InChI Key

ZFFRCIYEOHXRIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NCCCCCC(=O)O

Origin of Product

United States

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